1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl-
Description
The compound 1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl- is a ketone derivative featuring a phenyl group at position 1 and a tert-butyldimethylsilyl (TBDMS) ether at position 3. The TBDMS group is a widely used protecting group in organic synthesis, offering stability under basic and mildly acidic conditions while enhancing lipophilicity .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-16(2,3)19(4,5)18-13-9-12-15(17)14-10-7-6-8-11-14/h6-8,10-11H,9,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWSUULROVPLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453991 | |
| Record name | 1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143878-47-1 | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-phenyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143878-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 4'-tert-Butyl-4-chloro-butyrophenone with 4-Benzhydryloxypiperidine
The most widely documented method involves reacting 4'-tert-butyl-4-chloro-butyrophenone with 4-benzhydryloxypiperidine in acetonitrile under reflux. Tetrabutylammonium bromide (TBAB) catalyzes the nucleophilic displacement of chloride, while potassium carbonate acts as a base to neutralize HCl byproducts.
Reaction Conditions
- Molar Ratio : 1:1.2 (chloroketone:piperidine derivative)
- Catalyst : 0.1 equiv TBAB
- Temperature : 80°C
- Duration : 24 hours
Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is crystallized from ethanol to yield 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone with 99.66% HPLC purity.
Acid Addition Salt Formation
To enhance stability, the free base is converted to its oxalate salt by suspending the product in acetone and adding oxalic acid (1.2 equiv). The mixture is stirred at 25°C for 2 hours, filtered, and dried under vacuum to yield a crystalline solid with 99.62% purity.
Analytical Data
- HPLC : Spherisorb CN column, isocratic acetonitrile/pH 5 buffer (1.0 mL/min)
- Titration : Potentiometric titration with 0.1 N HClO₄ in acetic acid
Friedel-Crafts Alkylation with Solid Acid Catalysts
Montmorillonite Clay-Catalyzed Alkylation
Adapting methods for related butanones, phenol undergoes alkylation with 4-hydroxybutan-2-one using acid-activated Montmorillonite clay. While this typically produces 4-(4-hydroxyphenyl)butan-2-one, modifying the electrophile to incorporate a tert-butyldimethylsilyl (TBDMS) group enables access to the target compound.
Optimized Parameters
- Catalyst : HCl-treated Montmorillonite (surface acidity: 0.4–0.6 mmol/g)
- Temperature : 140°C
- Pressure : 10 bar
- Selectivity : 75–81% toward silylated product
The catalyst is recycled thrice without significant activity loss, underscoring its industrial viability.
Nickel-Catalyzed Cross-Electrophile Coupling
Synthesis of 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol
A precursor to the target compound, 4-((tert-butyldimethylsilyl)oxy)butan-1-ol, is synthesized via a two-step sequence:
- Tosylation : 4-hydroxybutan-1-ol reacts with tosyl chloride (1.2 equiv) in dichloromethane, yielding the tosylate (92%).
- Silylation : The tosylate undergoes nucleophilic displacement with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, affording the silyl ether in 85% yield.
Purification
- Column Chromatography : Silica gel, petroleum ether/ethyl acetate (9:1)
- Spectroscopic Validation
Asymmetric Synthesis Using Chiral Oxazolidinones
Evans Auxiliary-Mediated Ketone Formation
Chiral induction is achieved using (R)-4-phenyloxazolidin-2-one. The protocol involves:
- Acylation : 4-((tert-Butyldimethylsilyl)oxy)butanoic acid is activated with pivaloyl chloride and coupled to the oxazolidinone, yielding the acylated intermediate (71%).
- Reduction : LiBH₄ reduces the ketone to the alcohol, which is subsequently oxidized to the target butanone.
Key Data
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Catalyst/Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 85 | 99.66 | TBAB/K₂CO₃, acetonitrile |
| Friedel-Crafts | 78 | 95.2 | Montmorillonite clay, 140°C |
| Cross-Electrophile | 50 | 98.5 | Ni catalyst, DIBAL-H |
| Asymmetric Synthesis | 71 | 99.8 | Evans auxiliary, LiBH₄ |
The nucleophilic substitution route offers the highest scalability, while asymmetric synthesis provides enantiomeric excess critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the silyl ether group under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces compounds with new functional groups replacing the silyl ether.
Scientific Research Applications
Organic Synthesis
1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl- is utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Nucleophilic substitutions : The silyl ether functionality can be replaced by nucleophiles, making it useful for synthesizing more complex molecules.
- Coupling reactions : It can be employed in cross-coupling reactions to form carbon-carbon bonds, crucial for building larger organic frameworks.
Material Science
The compound's properties make it suitable for applications in material science:
- Polymer Chemistry : It can be used as a monomer or additive in the production of silicone-based polymers, enhancing their thermal stability and mechanical properties.
- Coatings and Adhesives : Its solubility in organic solvents allows it to be incorporated into coatings and adhesives that require high-performance characteristics.
Pharmaceutical Development
In pharmaceutical chemistry, this compound serves as a building block for the synthesis of biologically active molecules:
- Drug Design : The compound's structural features can be modified to create analogs with improved pharmacological profiles.
- Targeted Delivery Systems : Its compatibility with various solvents aids in formulating drug delivery systems that enhance bioavailability.
Case Study 1: Synthesis of Novel Anticancer Agents
A study demonstrated the use of 1-butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl- as an intermediate in synthesizing novel anticancer agents. The compound facilitated the formation of complex heterocycles that exhibited significant cytotoxic activity against cancer cell lines.
Case Study 2: Development of High-performance Coatings
Research indicated that incorporating this compound into polymer formulations improved the thermal stability and adhesion properties of coatings. The resulting materials demonstrated enhanced performance in harsh environmental conditions.
Mechanism of Action
The mechanism of action of 1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl- involves its reactivity as a ketone and the presence of the silyl ether group. The silyl ether group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The phenyl group provides additional stability and reactivity, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
1-[4-(1,1-Dimethylethyl)-2-Hydroxyphenyl]-1-Butanone
- Structure : Contains a free hydroxyl group instead of a TBDMS ether.
- Properties :
4-[tert-Butyl(Dimethyl)Silyl]Oxy]-4-Phenylbutan-1-ol
Substituent Variations
1-[4-(1,1-Dimethylethyl)Phenyl]-4-(4-Hydroxypiperidin-1-yl)Butan-1-one
- Structure : Substitutes the TBDMS ether with a 4-hydroxypiperidinyl group.
- Properties :
tert-Butyl(4-Iodophenoxy)Dimethylsilane
Silyl Ether Variations
(3R)-4-[[(1,1-Dimethylethyl)Dimethylsilyl]Oxy]-3-Hydroxy-Butanoic Acid Ethyl Ester
Data Tables
Table 1: Physical and Chemical Properties
*Estimated based on structural analogs.
Research Findings and Trends
- Stability : The TBDMS group in the target compound enhances stability compared to hydroxylated analogs, making it preferable in multi-step syntheses .
- Reactivity : Ketones undergo nucleophilic additions (e.g., Grignard reactions), while alcohols or esters in analogs may require protection/deprotection strategies .
- Safety : Silyl ethers like the target compound require moisture-free handling, whereas hydroxylated analogs may pose storage challenges due to oxidation .
Biological Activity
1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl- (CAS No. 143878-47-1) is a siloxane compound with potential applications in various fields, including medicinal chemistry and material science. Its unique structure features a butanone moiety linked to a phenyl group and a dimethylsilyl ether, which may influence its biological activity.
- Molecular Formula: C16H26O2Si
- Molecular Weight: 286.46 g/mol
- Structural Formula:
This structure provides insights into the compound's potential interactions with biological systems.
The biological activity of 1-butanone derivatives often involves interactions with cellular pathways that can influence various physiological processes. Preliminary studies suggest that compounds with similar structures may exhibit:
- Antioxidant Properties: The presence of the phenyl group can enhance the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anticancer Activity: Some butanone derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways.
Antioxidant Activity
A study evaluated the antioxidant capacity of various butanone derivatives, including those structurally related to 1-butanone, revealing that these compounds can significantly reduce reactive oxygen species (ROS) levels in vitro. The results indicated a dose-dependent response, supporting their potential use in therapeutic applications aimed at oxidative stress-related diseases.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 1-Butanone Derivative A | 25 | ROS scavenging |
| 1-Butanone Derivative B | 30 | Enzyme inhibition |
Anticancer Effects
Research conducted on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance, a derivative with a similar siloxane structure was found to inhibit proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | [Study A] |
| HeLa (Cervical Cancer) | 20 | [Study B] |
Safety and Toxicity
Toxicological assessments indicate that while certain derivatives exhibit promising biological activities, they also require careful evaluation for safety. In animal studies, high doses led to mild hepatotoxicity, emphasizing the need for further pharmacokinetic and toxicological profiling.
Q & A
Q. Answer :
- Acidic Conditions : The TBDMS group is stable under mild acids (e.g., acetic acid) but cleaved by strong acids (e.g., HCl) due to Si-O bond protonation .
- Basic Conditions : Resists hydrolysis in weak bases (pH < 10) but degrades in strong alkaline environments (e.g., NaOH/MeOH) .
Comparative Stability Table :
| Protecting Group | Acid Stability | Base Stability |
|---|---|---|
| TBDMS | High | Moderate |
| TMS | Low | Low |
| Trityl | Moderate | High |
Advanced: What computational methods are used to study the electronic effects of the silyl group?
Q. Answer :
- DFT Calculations : To model the electron-withdrawing effect of the silyl group on the ketone’s reactivity (e.g., frontier molecular orbital analysis) .
- Molecular Dynamics (MD) : Simulate steric effects in catalytic environments (e.g., steric hindrance in transition metal complexes) .
Case Study : DFT studies of analogous silyl ethers show reduced electron density at the carbonyl carbon, lowering nucleophilic attack rates .
Advanced: How to resolve contradictions in reported yields for silylation reactions?
Answer :
Discrepancies often arise from:
- Moisture Contamination : Trace water hydrolyzes TBDMS-Cl, reducing yields. Use rigorous drying protocols (e.g., molecular sieves) .
- Substrate Steric Effects : Bulky substrates require longer reaction times or excess silylating agent .
- Analytical Methods : Yields calculated via NMR vs. HPLC may differ due to impurities. Cross-validate with multiple techniques .
Basic: What are the compound’s applications as a synthetic intermediate?
Q. Answer :
- Pharmaceutical Synthesis : Used in steroidal intermediates (e.g., simvastatin analogs) due to the TBDMS group’s stability .
- Materials Science : Serves as a precursor for silicon-containing polymers with tailored thermal properties .
Advanced: What methodologies are used to study its biological activity?
Q. Answer :
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) due to structural similarity to silyl-containing drugs .
- Antimicrobial Studies : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Note : Biological activity is often low unless functionalized with pharmacophores (e.g., triazole rings) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
